(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid can be incorporated into peptides and proteins through solid-phase peptide synthesis (SPPS) . This technique allows researchers to create custom peptides with specific functionalities, including potential therapeutic applications.
The molecule has been studied as a potential inhibitor of certain enzymes, particularly those involved in amino acid metabolism. By inhibiting specific enzymes, researchers can gain insights into their function and potentially develop new therapeutic strategies for various diseases .
Some studies suggest that (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid may have potential applications in neuroscience research. However, the specific mechanisms and its role in the nervous system are still under investigation .
(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid is a non-proteinogenic amino acid characterized by its unique structure, which includes an amino group, a benzyloxy group, and a keto group. Its chemical formula is with a molecular weight of approximately 278.33 g/mol. The compound's CAS number is 116052-00-7, and it is also known by its MDL number MFCD00153480 . This compound has garnered attention in biochemical research due to its potential applications in drug development and as a biochemical probe.
Research indicates that (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid exhibits significant biological activity. It has been studied for its potential role in modulating neurotransmitter systems and may have implications in neuropharmacology. The compound has shown promise in:
The synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid can be achieved through several methods:
(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid finds applications primarily in research settings, including:
Interaction studies involving (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid have focused on its binding affinity with various receptors and enzymes. These studies are crucial for understanding how this compound might influence biological pathways:
Several compounds share structural or functional similarities with (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-Amino-8-hydroxyamino-octanoic acid | Hydroxylamine group instead of benzyloxy | Different functional group affects reactivity |
2-Amino-octanoic acid | Lacks the benzyloxy and keto groups | Simpler structure, fewer applications |
(S)-2-Amino-8-(phenoxy)-8-oxooctanoic acid | Phenoxy group instead of benzyloxy | May exhibit different biological activities |
These compounds highlight the uniqueness of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid due to its specific functional groups and potential applications in research and pharmaceuticals.
The emergence of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid (CAS No. 116052-00-7) in scientific research is closely tied to investigations into natural product-derived enzyme inhibitors, particularly those targeting histone deacetylases (HDACs). This compound represents a modified analog of 2-amino-8-oxodecanoic acid (Aoda), a naturally occurring residue found in the macrocyclic peptide natural product apicidin.
The historical trajectory of this compound's development began in the early 2000s with research into cyclic tetrapeptides exhibiting HDAC inhibitory activity. A significant breakthrough came with the isolation of apicidin and related compounds from Fusarium species, which represented novel HDAC inhibitor scaffolds lacking the classical α-keto epoxide moiety found in many traditional HDAC inhibitors. Scientists recognized that the ketone-containing amino acid component of apicidin played a crucial role in its biological activity, leading to investigations of synthetic analogs including (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid.
The compound's development illustrates the valuable interplay between natural product chemistry and medicinal chemistry, where naturally occurring compounds provide inspiration for synthetic molecules with enhanced pharmacological properties. This approach has proved particularly fruitful in the field of enzyme inhibition, where subtle structural modifications can dramatically impact potency and selectivity.
(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid has emerged as a key player in enzyme inhibition research, particularly in the development of selective HDAC inhibitors. The compound's significance stems from its unique structural features—a ketone group and a benzyl ester moiety—that enable it to serve as a valuable building block for creating highly specific enzyme inhibitors.
As a component in peptide-based HDAC inhibitors, this compound can confer selective binding to specific HDAC isozymes, particularly HDAC8. This selectivity is crucial for developing targeted therapies with minimized side effects, representing a significant advancement over first-generation, broad-spectrum HDAC inhibitors. Research has demonstrated that when incorporated into carefully designed peptide sequences, (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid and related compounds can achieve remarkable potency and selectivity.
Studies have shown that substituting this compound with more potent zinc-chelating non-canonical amino acids, such as S-2-amino-8-hydroxyamino-8-oxooctanoic acid (Asuha), can lead to extremely potent HDAC8 inhibitors with Ki values in the sub-nanomolar range. For instance, the compound GH8HA01, which incorporates Asuha, exhibits an HDAC8-inhibition Ki value of 0.67 nM, making it one of the most potent HDAC8 inhibitors developed to date.
(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid bears a close structural relationship to 2-amino-8-oxodecanoic acid (Aoda), a key component of the natural product apicidin. Apicidin, a cyclic tetrapeptide isolated from cultures of the fungus Fusarium pallidoroseum, was initially discovered during screenings for antiprotozoal compounds and subsequently identified as a potent HDAC inhibitor.
Apicidin contains several distinct amino acid residues, including (S)-2-amino-8-oxodecanoic acid (Aoda) or its derivatives. The complete structure typically includes N-methoxy-L-tryptophan, D-pipecolinic acid (or D-proline in some variants), L-isoleucine (or other L-amino acids), and Aoda. This natural product demonstrates broad-spectrum activities against apicomplexan parasites, including Plasmodium species (malarial parasites), Toxoplasma gondii, Cryptosporidium species, and Eimeria species.
Table 1: Key Components of Apicidin and Variants
Apicidin Variant | Zinc-Binding Component | Other Key Residues | Biological Activity |
---|---|---|---|
Apicidin | (S)-2-amino-8-oxodecanoic acid | N-methoxy-L-tryptophan, D-pipecolinic acid, L-isoleucine | Pan-HDAC inhibitor, antiprotozoal activity |
Apicidin A | (S)-2-amino-8-oxodecanoic acid | L-tryptophan, D-pipecolinic acid, L-isoleucine | Pan-HDAC inhibitor, antiprotozoal activity |
Apicidin B | (S)-2-amino-8-oxodecanoic acid | N-methoxy-L-tryptophan, D-proline, L-isoleucine | Potent E. tenella HDAC inhibitor |
Apicidin C | (S)-2-amino-8-oxodecanoic acid | N-methoxy-L-tryptophan, D-pipecolinic acid, L-valine | Potent E. tenella HDAC inhibitor |
The structural similarity between (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid and the Aoda component of apicidin has guided the development of synthetic analogs with enhanced pharmacological properties. The benzyloxy modification represents a strategic alteration designed to improve certain characteristics while maintaining key functional elements required for biological activity.
The development of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid represents an important step in the evolution of zinc-binding groups (ZBGs) used in HDAC inhibitors. HDACs are zinc-dependent enzymes that regulate the biological function of histone and non-histone proteins through the hydrolysis of acetyllysine side chains.
Traditional HDAC inhibitors often feature hydroxamic acid or similar functional groups as ZBGs. However, compounds containing Aoda, such as apicidin, represent an alternative class of HDAC inhibitors where the ketone group serves as an anchoring point to coordinate the catalytic zinc ion. This represents a significant evolutionary step in ZBG development, as it demonstrates that diverse functional groups can effectively interact with the zinc-dependent active site.
The evolutionary context of ZBG development is particularly significant because it has led to the creation of inhibitors with varied selectivity profiles against different HDAC isozymes. In the HDAC active site, metal coordination and hydrogen bond interactions are crucial for the activation of the acetyllysine carbonyl group for nucleophilic attack. The detailed understanding of these interactions has allowed researchers to design compounds with specific ZBGs tailored to particular enzyme targets.
The zinc-binding site in HDACs typically involves coordination with several conserved histidine and aspartate residues. X-ray crystallography studies of HDAC8 have revealed that "at the bottom of this tunnel, a Zn2+ ion is found" and that "the architecture of the active site and its immediate surroundings are conserved between HDLP and HDAC8 and, based on sequence homology, are likely to be common to all zinc-dependent HDACs". This conservation of the zinc-binding site across HDAC isozymes provides both challenges and opportunities for the development of selective inhibitors.